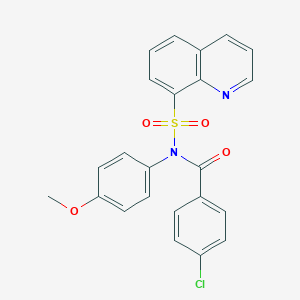amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B280823.png)
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate, also known as Compound A, is a synthetic compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent.
Mécanisme D'action
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A exerts its effects through the inhibition of CK2 activity. This leads to the downregulation of several signaling pathways that are involved in cell proliferation and survival. Additionally, this compound A has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of several genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
This compound A has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound A has been shown to reduce inflammation and inhibit the production of pro-inflammatory cytokines. These effects make it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its composition and purity. Additionally, it has been shown to have potent anti-inflammatory and anti-tumor effects, making it a useful tool for studying these processes. However, there are also limitations to the use of this compound A in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several future directions for research on Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A. One area of interest is the development of more potent and selective inhibitors of CK2. Additionally, further studies are needed to fully understand the mechanism of action of this compound A and its effects on different cell types. Finally, there is potential for the development of this compound A as a therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Conclusion:
This compound A is a synthetic compound that has garnered significant attention in the scientific community due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound A has been shown to inhibit the activity of CK2, a protein kinase involved in the regulation of several cellular processes. Further research is needed to fully understand the mechanism of action of this compound A and its potential as a therapeutic agent.
Méthodes De Synthèse
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A is synthesized through a multi-step process that involves the reaction of several starting materials. The synthesis begins with the reaction of 5-hydroxy-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methyl-1-benzofuran-3-carboxylic acid in the presence of triethylamine to form the benzofuran ring. The resulting intermediate is then treated with N-phenoxycarbonyl-L-alanine and 4-fluoro-2-methylbenzenesulfonyl chloride to form this compound A.
Applications De Recherche Scientifique
Methyl 5-[[(4-fluoro-2-methylphenyl)sulfonyl](phenoxycarbonyl)amino]-2-methyl-1-benzofuran-3-carboxylate A has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. Additionally, this compound A has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of several cellular processes.
Propriétés
Formule moléculaire |
C25H20FNO7S |
|---|---|
Poids moléculaire |
497.5 g/mol |
Nom IUPAC |
methyl 5-[(4-fluoro-2-methylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20FNO7S/c1-15-13-17(26)9-12-22(15)35(30,31)27(25(29)34-19-7-5-4-6-8-19)18-10-11-21-20(14-18)23(16(2)33-21)24(28)32-3/h4-14H,1-3H3 |
Clé InChI |
LKJRZIILHKGBBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4 |
SMILES canonique |
CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)C(=O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280748.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
amino]phenyl isonicotinate](/img/structure/B280750.png)
![N-(2-chlorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-4-sulfonamide](/img/structure/B280751.png)

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B280758.png)
![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-5-tert-butyl-2,3-dimethylbenzenesulfonamide](/img/structure/B280759.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}-4-methylbenzenesulfonamide](/img/structure/B280762.png)
![N-{3-[(2,4-dimethylphenyl)sulfanyl]-4-hydroxy-1-naphthyl}benzenesulfonamide](/img/structure/B280763.png)
![N-acetyl-4-fluoro-2-methyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B280765.png)
